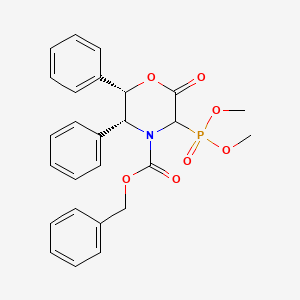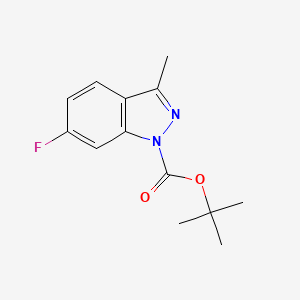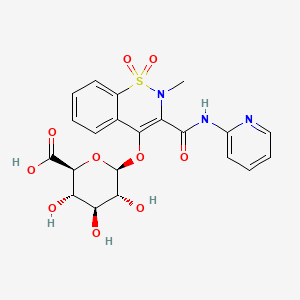
Piroxicam O-|A-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piroxicam O-|A-D-Glucuronide: is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam. It is formed through the process of glucuronidation, where piroxicam is conjugated with glucuronic acid. This compound is significant in the pharmacokinetics of piroxicam, as it represents a major pathway for the drug’s metabolism and excretion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piroxicam O-|A-D-Glucuronide involves the conjugation of piroxicam with glucuronic acid. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the reaction. The reaction conditions generally involve physiological pH and temperature, as it is a biological process.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the biological process. This involves the use of piroxicam and glucuronic acid derivatives under controlled conditions to produce the glucuronide conjugate.
化学反応の分析
Types of Reactions: Piroxicam O-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not undergo significant oxidation or reduction under normal physiological conditions.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back into piroxicam and glucuronic acid.
Conjugation: As mentioned, the conjugation with glucuronic acid is catalyzed by UDP-glucuronosyltransferase in the liver.
Major Products: The major products of these reactions are piroxicam and glucuronic acid, resulting from the hydrolysis of the glucuronide conjugate.
科学的研究の応用
Piroxicam O-|A-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of piroxicam in the body.
Toxicology: Research on this compound helps in understanding the potential toxic effects of piroxicam and its metabolites.
Drug Development: Insights into the metabolism of piroxicam can aid in the development of new NSAIDs with improved safety profiles.
Biochemistry: It serves as a model compound for studying glucuronidation and other phase II metabolic processes.
作用機序
Piroxicam O-|A-D-Glucuronide itself does not have a direct mechanism of action, as it is a metabolite. its formation is crucial for the detoxification and excretion of piroxicam. The parent compound, piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain .
類似化合物との比較
Piroxicam: The parent compound, which is an NSAID used to treat inflammation and pain.
Other NSAID Glucuronides: Similar glucuronide conjugates are formed from other NSAIDs, such as ibuprofen and naproxen.
Uniqueness: Piroxicam O-|A-D-Glucuronide is unique in its specific formation from piroxicam and its role in the drug’s metabolism. Unlike some other NSAID glucuronides, it is relatively stable and does not undergo significant further metabolism.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O10S/c1-24-13(19(28)23-12-8-4-5-9-22-12)17(10-6-2-3-7-11(10)35(24,31)32)33-21-16(27)14(25)15(26)18(34-21)20(29)30/h2-9,14-16,18,21,25-27H,1H3,(H,29,30)(H,22,23,28)/t14-,15-,16+,18-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQAKWMMCEUEI-DQSYDGHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858324 |
Source


|
| Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108929-12-0 |
Source


|
| Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
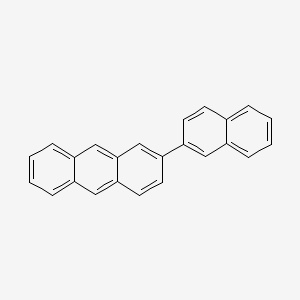
![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/new.no-structure.jpg)
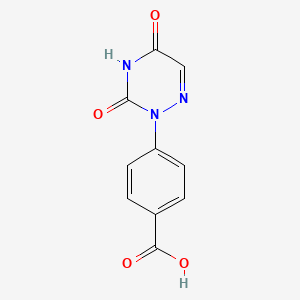
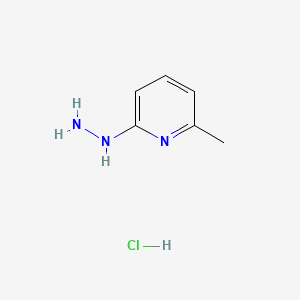
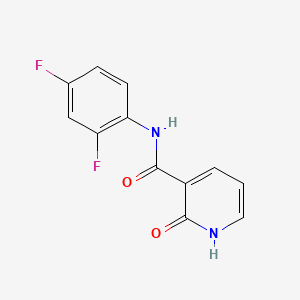
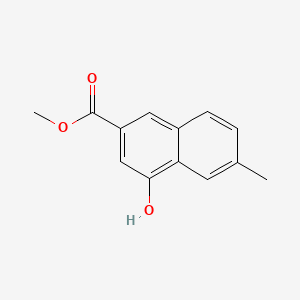
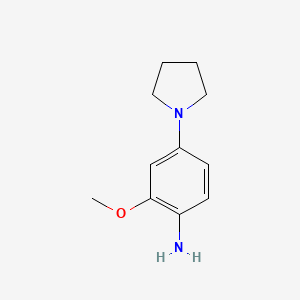
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)
![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)
